Sodium nitroprussiate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

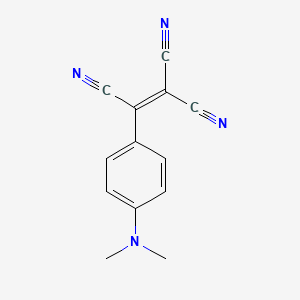

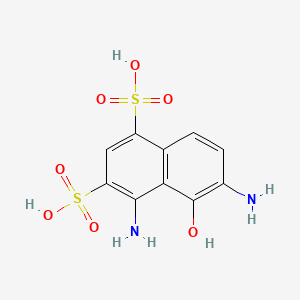

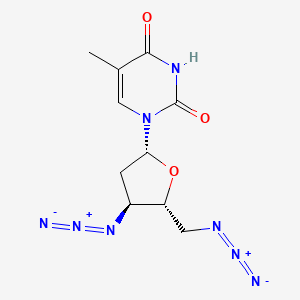

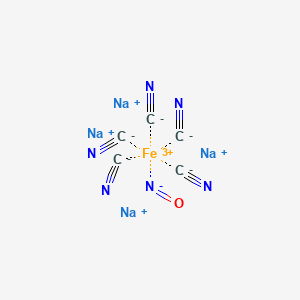

Sodium nitroprussiate, also known as sodium pentacyanidonitrosylferrate (III), is a chemical compound with the formula Na₂[Fe(CN)₅NO]. It is a red-colored crystalline solid that is highly soluble in water. This compound is widely used in medicine, particularly as a vasodilator to manage acute hypertensive crises and heart failure. It is also employed in various scientific research applications due to its ability to release nitric oxide, a potent signaling molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium nitroprussiate is typically synthesized by reacting sodium ferrocyanide with nitric acid and then with sodium hydroxide

Industrial Production Methods: In industrial settings, this compound is produced by dissolving sodium ferrocyanide in water, followed by the addition of nitric acid. The mixture is then treated with sodium hydroxide to precipitate the desired product. The resulting compound is filtered, washed, and dried to obtain pure this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: It can be reduced to form various iron complexes.

Substitution: The cyanide ligands in this compound can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, ascorbic acid.

Substitution Reactions: Ligand exchange reactions often involve the use of other cyanide complexes or ligands like ammonia.

Major Products Formed:

Oxidation: Formation of ferricyanide complexes.

Reduction: Formation of ferrous complexes.

Substitution: Formation of various substituted nitroprussiate complexes.

Scientific Research Applications

Sodium nitroprussiate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the detection of methyl ketones, amines, and thiols.

Biology: Employed in studies involving nitric oxide signaling pathways.

Medicine: Utilized as a vasodilator to manage acute hypertensive crises and heart failure.

Industry: Used in the synthesis of other chemical compounds and as a catalyst in various industrial processes.

Mechanism of Action

Sodium nitroprussiate exerts its effects by releasing nitric oxide, which activates the enzyme guanylate cyclase. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of vascular smooth muscles and subsequent vasodilation. The compound primarily targets the vascular system, reducing both preload and afterload, which helps in managing high blood pressure and heart failure.

Comparison with Similar Compounds

Sodium nitrite: Another nitric oxide donor used in medicine.

Nitroglycerin: A well-known vasodilator used to treat angina and heart failure.

Isosorbide dinitrate: Used for the prevention and treatment of angina pectoris.

Uniqueness of Sodium Nitroprussiate: this compound is unique due to its rapid onset of action and short duration of effect, making it ideal for acute medical situations. Unlike other nitric oxide donors, it is highly soluble in water and can be administered intravenously for immediate results.

Properties

CAS No. |

63919-22-2 |

|---|---|

Molecular Formula |

C5FeN6Na4O+ |

Molecular Weight |

307.90 g/mol |

IUPAC Name |

tetrasodium;iron(3+);nitroxyl anion;pentacyanide |

InChI |

InChI=1S/5CN.Fe.NO.4Na/c5*1-2;;1-2;;;;/q5*-1;+3;-1;4*+1 |

InChI Key |

BQMKAHQKDSZAIQ-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Na+].[Na+].[Fe+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.